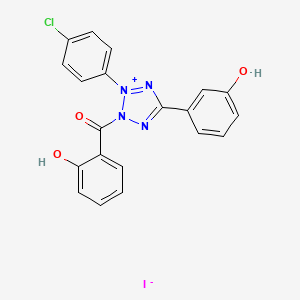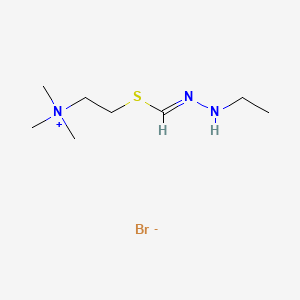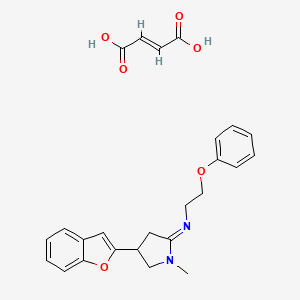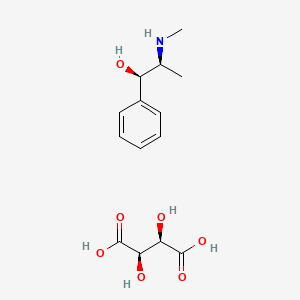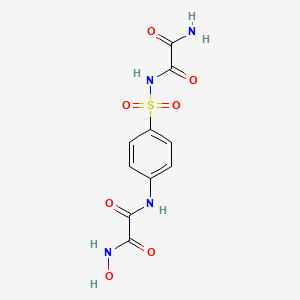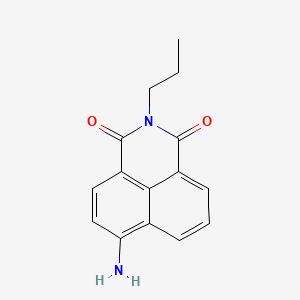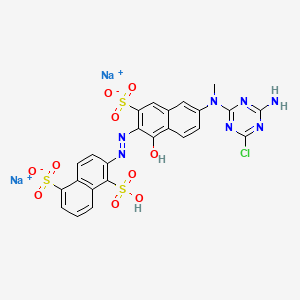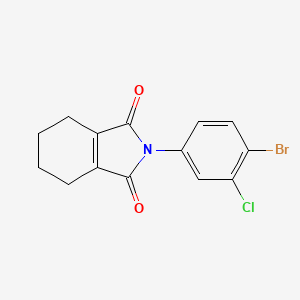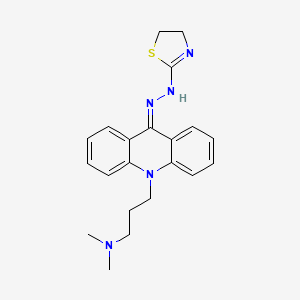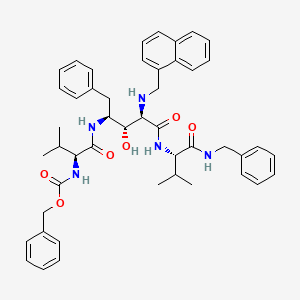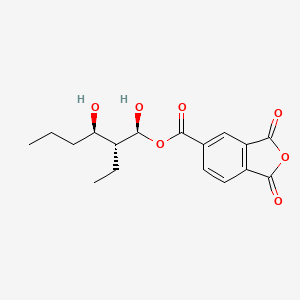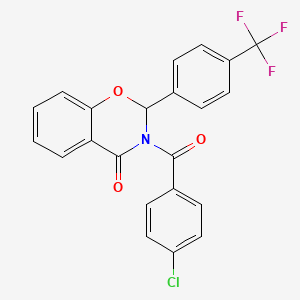
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline typically involves the Pictet-Spengler reaction. This reaction involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst. For instance, phenylethylamine and dimethoxymethane can be reacted in the presence of aqueous hydrochloric acid at 100°C to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline analogs .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is used in studies related to its biological activity, including its effects on various pathogens and neurodegenerative disorders.
Medicine: Research focuses on its potential therapeutic applications, such as its role in developing new drugs for treating infections and neurological conditions.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibiting pathogen growth or affecting neurotransmitter levels in the brain .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Quinoline: Another heterocyclic compound with a wide range of pharmacological activities.
Isoquinoline: The parent compound of the isoquinoline family, known for its diverse biological properties
Uniqueness
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-chlorophenyl and 6,7-dimethoxy groups enhances its potential as a therapeutic agent and differentiates it from other isoquinoline derivatives .
Propiedades
Número CAS |
96719-69-6 |
|---|---|
Fórmula molecular |
C23H22ClNO2 |
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-6,7-dimethoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H22ClNO2/c1-26-21-14-16-12-13-25(17-8-4-3-5-9-17)23(19(16)15-22(21)27-2)18-10-6-7-11-20(18)24/h3-11,14-15,23H,12-13H2,1-2H3 |
Clave InChI |
WOGBWKXVEKKSJS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(N(CCC2=C1)C3=CC=CC=C3)C4=CC=CC=C4Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


